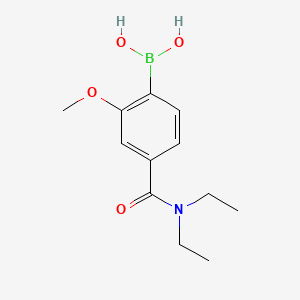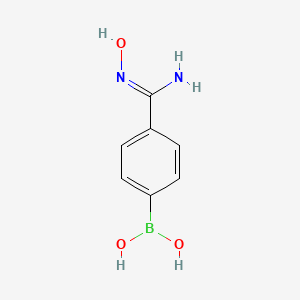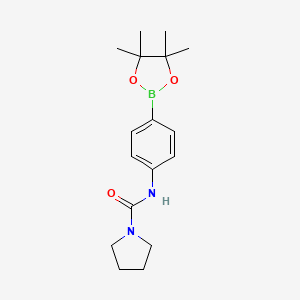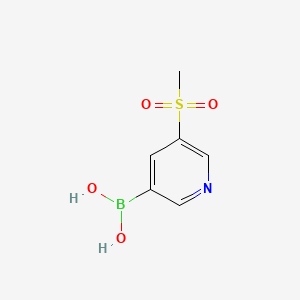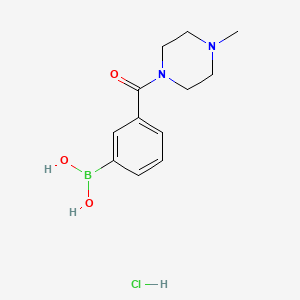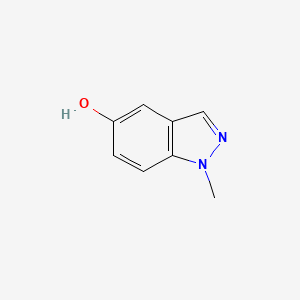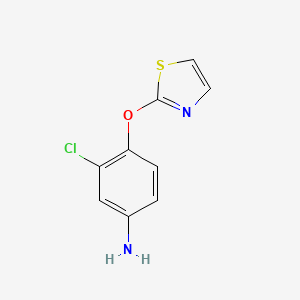
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline
Descripción general
Descripción
“3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” is a chemical compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.68 . It’s commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Potential as a SARS-CoV-2 Agent
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline has been explored in the synthesis of compounds with potential activity against SARS-CoV-2. A related compound, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, was synthesized and showed binding affinity to SARS-CoV-2 proteins, indicating potential for treatment of COVID-19 (Eno et al., 2022).
Role in Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
This compound also plays a role in the synthesis of complex molecules. For instance, 2-Chloro-N-phenylacetamide, a related compound, has been used as a building block for forming ring-annulated thiazolo[3,2-a]pyrimidinones, highlighting its significance in chemical synthesis (Janardhan et al., 2014).
Applications in Corrosion Inhibition
Derivatives of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline, such as various thiadiazolines, have been investigated for their corrosion inhibition properties. Studies indicate their effectiveness in preventing corrosion of mild steel in acidic media, demonstrating the compound's utility in material science (Udhayakala et al., 2013).
Antimicrobial Evaluation
In the field of microbiology, this compound has been utilized in the creation of new molecules with antimicrobial properties. For instance, glucosylimino thiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the compound's relevance in developing new antimicrobial agents (Ghoneim & El-Farargy, 2019).
Synthesis of New Molecules with Various Applications
The compound is also instrumental in the synthesis of new molecules with diverse applications, such as in the creation of pyrazolines based thiazolidin-4-one derivatives. These compounds have shown potential in cancer and HIV treatment (Patel et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZLFXZSAWBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
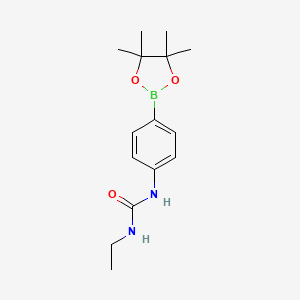
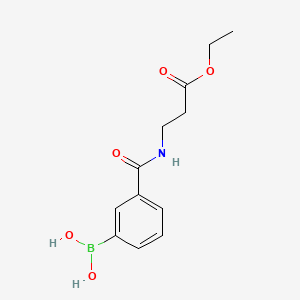
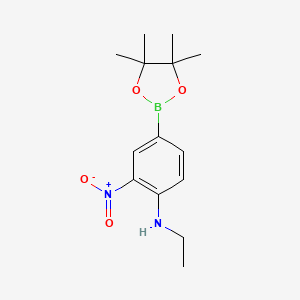
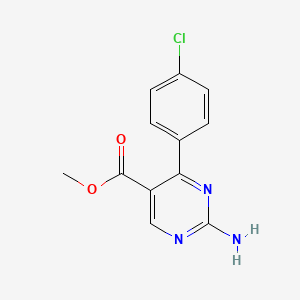
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
